2-Hydroxynicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxynicotinonitrile derivatives can be achieved through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde, acetophenones, and malononitrile in the presence of sodium alkoxide, leading to alkoxy arylnicotinonitriles containing a pyridine moiety, which are precursors to 2-Hydroxynicotinonitrile derivatives (Mohamed et al., 2020). Another method employs 3-acetylcoumarin, aromatic aldehydes, and malononitrile under solvent-free conditions, catalyzed by silica-supported perchloric acid, to produce 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives (Ghashang et al., 2014).
Molecular Structure Analysis
The molecular structure and electronic properties of nicotinonitrile derivatives have been extensively studied using X-ray diffraction (XRD) and computational methodologies. For instance, 2-methoxy-4,6-diphenylnicotinonitrile was investigated through XRD, revealing its orthorhombic crystallization and a pyridine core flanked by two phenyl rings. Computational studies, including density functional theory (DFT) analyses, provided insights into the compound's geometric optimization, molecular reactivity descriptors, and interaction with proteins, highlighting its structural and electronic landscape (Bakheit & Alkahtani, 2023).
Chemical Reactions and Properties
Nicotinonitriles participate in various chemical reactions, leveraging their cyano and aromatic moieties. For example, hydroxynitrile lyases catalyze asymmetric synthesis of cyanohydrins from nicotinonitriles, showcasing their utility in producing biologically active compounds and pharmaceuticals with high enantiopurity (Dadashipour & Asano, 2011).
Physical Properties Analysis
The physical properties of 2-Hydroxynicotinonitrile derivatives, such as solubility, melting point, and crystallinity, can vary significantly depending on their molecular structure and substituents. Studies on compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile have explored these aspects through spectroscopic, crystal structure, and photophysical studies, indicating good absorption and fluorescence properties and a positive solvatochromic effect with solvent polarity changes (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Hydroxynicotinonitrile and its derivatives, such as reactivity, stability, and potential for chemical transformations, are crucial for their applications in organic synthesis and material science. Their ability to undergo reactions like the Henry reaction, where nitromethane is added to carbonyl compounds to produce vicinal nitroalcohols, demonstrates the versatility and synthetic value of these compounds (Purkarthofer et al., 2006).
Scientific Research Applications
Hydroxynitrile lyases, closely related to hydroxynicotinonitriles, are crucial in synthesizing pharmaceuticals, agrochemicals, and other biologically active compounds. However, further exploration in their biochemistry, discovery, and engineering is needed (Dadashipour & Asano, 2011).
Nanocomposites involving hydroxyapatite and aluminum nitride, similar to hydroxynicotinonitrile, show promise in biomedical applications and acoustic wave sensors, with potential future applications in optoelectronics and microelectronics (Taborda & López, 2020).
A study presented a method for synthesizing 2-chloro-5-hydroxynicotinonitrile, a key intermediate in synthesizing a hydroxylated metabolite of a specific cyanopyridine (Ponticello et al., 1980).
Research on hydroxychloroquine, which contains a hydroxy group similar to hydroxynicotinonitrile, found it to be more potent than chloroquine in inhibiting SARS-CoV-2 in vitro (Yao et al., 2020).
Hydroxyurea's beneficial effects in treating cancers and sickle cell disease are attributed to its metabolism to nitric oxide, which may explain some of its therapeutic effects. This suggests a similar potential mechanism in compounds like hydroxynicotinonitrile (King, 2003).
Hydroxylamine addition in wastewater treatment demonstrates its capacity to establish and maintain stable nitritation, which could be relevant in contexts involving hydroxynicotinonitrile (Li et al., 2019).
Hydroxyurea increases fetal hemoglobin levels in sickle-cell disease patients by activating soluble guanylyl cyclase, hinting at the therapeutic potential of hydroxynitriles (King, 2003).
Safety And Hazards
2-Hydroxynicotinonitrile is classified as an irritant. It is harmful in contact with skin or if inhaled. As a precaution, it is recommended to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMBFTYRJMAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942771 | |
Record name | 2-Hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxynicotinonitrile | |
CAS RN |
20577-27-9, 95907-03-2 | |
Record name | 3-Cyano-2-pyridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxynicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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